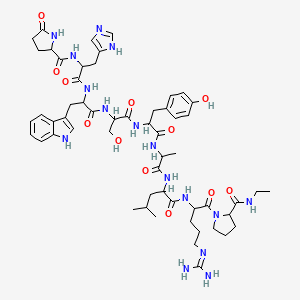![molecular formula C11H12N4 B1180733 [(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene CAS No. 162157-05-3](/img/structure/B1180733.png)
[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene is an organometallic compound that features a ferrocene core with a substituted oxazoline ring. This compound is part of the broader class of metallocenes, which are characterized by their sandwich-like structure where a metal atom is sandwiched between two cyclopentadienyl anions. The unique structure of this compound imparts it with interesting chemical and physical properties, making it a subject of extensive research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene typically involves the reaction of ferrocene with an appropriate oxazoline derivative. One common method involves the use of a Grignard reagent to introduce the oxazoline moiety onto the ferrocene core. The reaction is usually carried out under an inert atmosphere to prevent oxidation and involves the following steps:
- Preparation of the Grignard reagent by reacting phenylmagnesium bromide with an oxazoline precursor.
- Addition of the Grignard reagent to ferrocene in the presence of a catalyst such as iron(II) chloride.
- Purification of the product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form the corresponding ferrocenium ion.
Reduction: Reduction reactions can convert the ferrocenium ion back to ferrocene.
Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include silver sulfate and p-benzoquinone.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acetic anhydride and phosphoric acid are used for acylation reactions.
Major Products
Oxidation: Formation of ferrocenium ion.
Reduction: Regeneration of ferrocene.
Substitution: Formation of mono- or di-substituted ferrocene derivatives.
Aplicaciones Científicas De Investigación
[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential as a bio-sensing agent due to its redox properties.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as redox-active polymers and dendrimers.
Mecanismo De Acción
The mechanism of action of [(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene involves its redox properties. The compound can undergo reversible oxidation and reduction, which is crucial for its function as a catalyst and in bio-sensing applications. The molecular targets and pathways involved include interactions with metal ions and organic molecules, facilitating various chemical transformations.
Comparación Con Compuestos Similares
[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene is unique due to its specific substitution pattern on the ferrocene core. Similar compounds include:
Ferrocene: The parent compound with no substitutions.
Acetylferrocene: A mono-substituted derivative with an acetyl group.
Ferrocenium ion: The oxidized form of ferrocene.
These compounds share the ferrocene core but differ in their substituents, which impart different chemical and physical properties.
Propiedades
IUPAC Name |
(4S)-4-benzyl-2-cyclopenta-2,4-dien-1-ylidene-1,3-oxazolidin-3-ide;cyclopenta-1,3-diene;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14NO.C5H5.Fe/c1-2-6-12(7-3-1)10-14-11-17-15(16-14)13-8-4-5-9-13;1-2-4-5-3-1;/h1-9,14H,10-11H2;1-5H;/q2*-1;+2/t14-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILZYOWKEFQSPH-UTLKBRERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C([N-]C(=C2C=CC=C2)O1)CC3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([N-]C(=C2C=CC=C2)O1)CC3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FeNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1180650.png)
![tert-butyl N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]carbamate](/img/new.no-structure.jpg)

